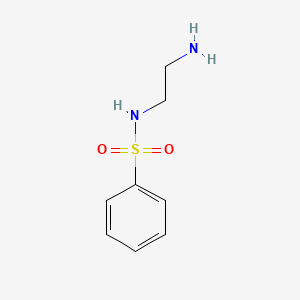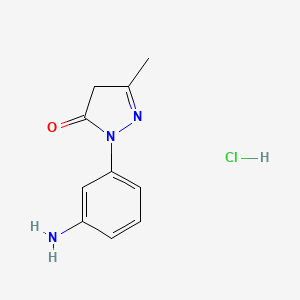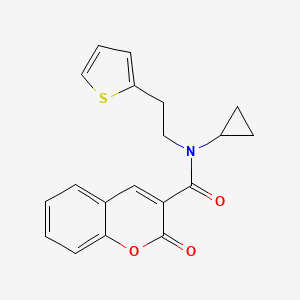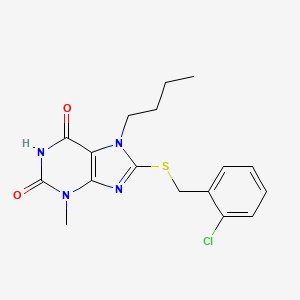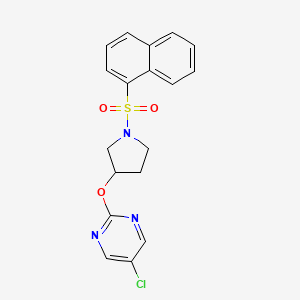
5-Chloro-2-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“5-Chloro-2-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” is a chemical compound. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Scientific Research Applications
-
- Application : Pyrrolidine is a versatile scaffold used to obtain compounds for the treatment of human diseases .
- Methods : The review discusses the synthesis and reaction conditions of bioactive molecules characterized by the pyrrolidine ring and its derivatives .
- Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
-
Pharmacologically Active Decorated Six-Membered Diazines
- Application : Diazines, including pyrimidines, are used as a central building block for a wide range of pharmacological applications .
- Methods : The chapter focuses on the different synthetic approaches applied in preparing pharmacologically active decorated diazines .
- Results : Synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents are explored .
-
Biological Potential of Indole Derivatives
- Application : Pyrimidine-derived indole ribonucleosides were synthesized and tested for in vitro antiproliferative and antiviral activity .
- Methods : The review discusses the synthesis of pyrimidine-derived indole ribonucleosides .
- Results : The compounds were tested for their antiproliferative (HL-60 cervical carcinoma HeLaS3, T-lymphoblastic leukemia human cell line CCRF–CEM and promyelocytic leukemia) and antiviral activity (Dengue virus and anti-hepatitis C virus) .
-
Pyrrolidine-2,5-dione in Drug Discovery
- Application : Pyrrolidine-2,5-dione is a versatile scaffold used to obtain compounds for the treatment of human diseases .
- Methods : The review discusses the synthesis and reaction conditions of bioactive molecules characterized by the pyrrolidine-2,5-dione ring .
- Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
-
Diazine Alkaloid in Pharmacology
- Application : Diazine alkaloid, a widespread two-nitrogen containing compounds in nature (DNA, RNA, flavors, and fragrances), constitutes a central building block for a wide range of pharmacological applications .
- Methods : The chapter focuses on the different synthetic approaches applied in preparing pharmacologically active decorated diazines .
- Results : Synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents are explored .
-
Biological Potential of Indole Derivatives
- Application : Pyrimidine-derived indole ribonucleosides were synthesized and tested for in vitro antiproliferative and antiviral activity .
- Methods : The review discusses the synthesis of pyrimidine-derived indole ribonucleosides .
- Results : The compounds were tested for their antiproliferative (HL-60 cervical carcinoma HeLaS3, T-lymphoblastic leukemia human cell line CCRF–CEM and promyelocytic leukemia) and antiviral activity (Dengue virus and anti-hepatitis C virus) .
properties
IUPAC Name |
5-chloro-2-(1-naphthalen-1-ylsulfonylpyrrolidin-3-yl)oxypyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c19-14-10-20-18(21-11-14)25-15-8-9-22(12-15)26(23,24)17-7-3-5-13-4-1-2-6-16(13)17/h1-7,10-11,15H,8-9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDRRCSFCNEWOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2394241.png)
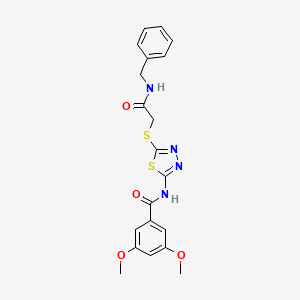
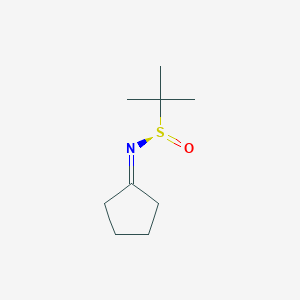
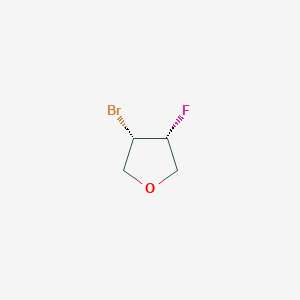
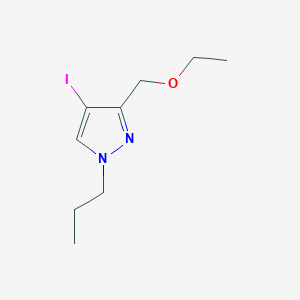
![N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2394248.png)
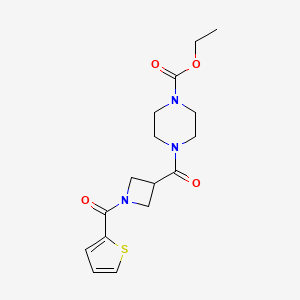
![2-Cyclopropyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2394251.png)
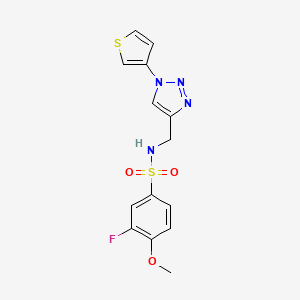
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylthiophene-2-carboxamide](/img/structure/B2394256.png)
